4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
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Overview
Description
4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide is a heterocyclic compound that contains sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide typically involves the reduction of 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide using a reducing agent that generates hydride ions . The reaction conditions often include controlled temperatures and the use of solvents like DMSO and methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reduction processes, with optimizations for yield and purity. The compound is often produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can yield different enantiomers or intermediates useful in further synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include hydride donors for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
Major products formed from these reactions include various sulfonamide derivatives and intermediates that can be used in the synthesis of pharmaceutical compounds like dorzolamide .
Scientific Research Applications
4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Utilized in the development of carbonic anhydrase inhibitors, which are used to treat conditions like glaucoma
Industry: Employed in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide involves its interaction with molecular targets such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can reduce intraocular pressure, making it useful in the treatment of glaucoma . The molecular pathways involved include the inhibition of bicarbonate formation, which is crucial for fluid regulation in the eye.
Comparison with Similar Compounds
Similar Compounds
Dorzolamide: A well-known carbonic anhydrase inhibitor used in glaucoma treatment.
Brinzolamide: Another carbonic anhydrase inhibitor with similar applications.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions.
Properties
CAS No. |
106319-38-4 |
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Molecular Formula |
C7H9NO3S3 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
4-hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C7H9NO3S3/c8-14(10,11)6-3-4-5(9)1-2-12-7(4)13-6/h3,5,9H,1-2H2,(H2,8,10,11) |
InChI Key |
QUBSMEXIPLOOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1O)C=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
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